![molecular formula C24H30O8S B020294 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid CAS No. 110022-89-4](/img/structure/B20294.png)
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid, also known as AHPPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory molecules. 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory molecules, and increase the activity of antioxidant enzymes. In vivo studies have shown that 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid can reduce the size of tumors, improve cognitive function, and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the high cost of synthesis, which may limit its use in large-scale experiments. Another limitation is the lack of studies on the toxicity and pharmacokinetics of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid, which may limit its potential as a therapeutic agent.
Future Directions
There are several future directions for the study of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid. One direction is the optimization of the synthesis method to increase the yield and reduce the cost of production. Another direction is the study of the toxicity and pharmacokinetics of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid, which will be important for its potential use as a therapeutic agent. Additionally, further studies are needed to fully understand the mechanism of action of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid and its potential therapeutic applications in various fields.
Synthesis Methods
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzoic acid with propyl bromide, followed by acetylation and sulfonation. The final step involves the reaction of the intermediate product with gamma-hydroxybutyric acid. The synthesis method has been optimized to increase the yield and purity of 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid.
Scientific Research Applications
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been studied for its potential therapeutic applications in various fields, including neurology, cardiology, and oncology. In neurology, 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have anti-inflammatory effects and may be a potential treatment for cardiovascular diseases such as atherosclerosis. In oncology, 4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid has been shown to have anti-tumor effects and may be a potential treatment for various types of cancer.
properties
CAS RN |
110022-89-4 |
|---|---|
Product Name |
4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid |
Molecular Formula |
C24H30O8S |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propylsulfonyl]phenyl]-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H30O8S/c1-3-5-20-22(12-10-19(16(2)25)24(20)29)32-14-4-15-33(30,31)18-8-6-17(7-9-18)21(26)11-13-23(27)28/h6-10,12,21,26,29H,3-5,11,13-15H2,1-2H3,(H,27,28) |
InChI Key |
PWXDAVMCAIRXPD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(CCC(=O)O)O |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCS(=O)(=O)C2=CC=C(C=C2)C(CCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



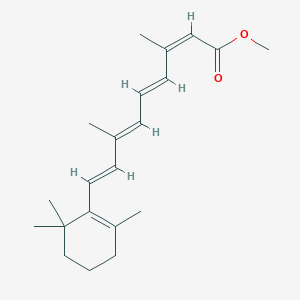
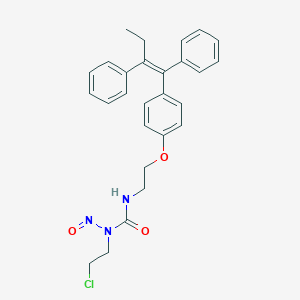
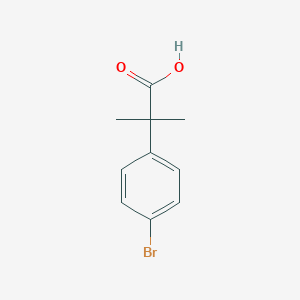
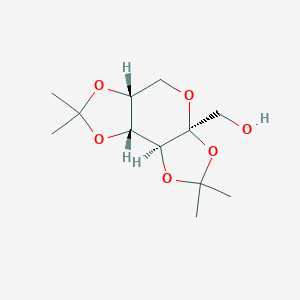
![Methyl 2-[(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B20222.png)
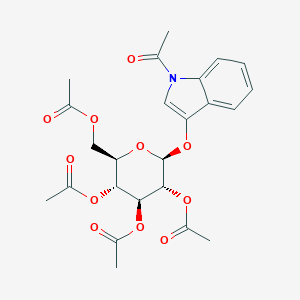
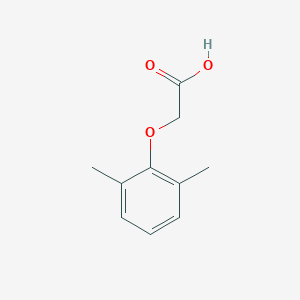
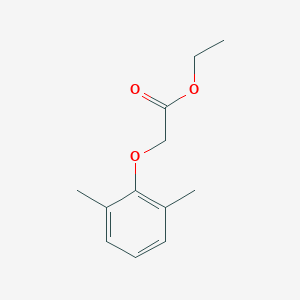
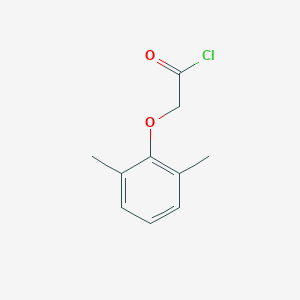
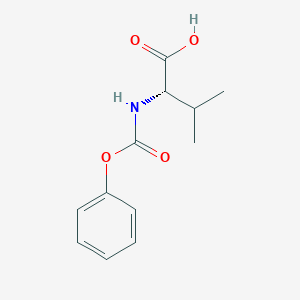
![(6E)-6-[(4-chloro-N-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B20242.png)
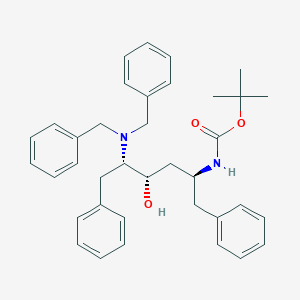
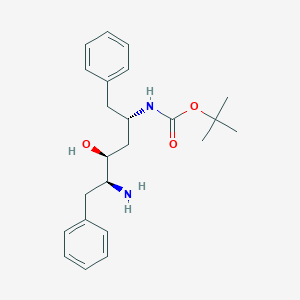
![(S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide](/img/structure/B20251.png)